

safety and handling of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

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Compound of Interest

Compound Name: 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

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An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

This guide provides comprehensive safety protocols, handling procedures, and essential chemical data for **1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene** (CAS No. 94525-05-0). It is intended for researchers, chemists, and professionals in drug development and materials science who work with this specialized fluorinated aromatic diamine. The information herein is synthesized from peer-reviewed literature and established chemical safety databases to ensure accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Profile

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, also known by the synonym p-6FAPB, is a highly fluorinated aromatic diamine. Its unique structure, featuring a combination of ether linkages for flexibility and trifluoromethyl (CF₃) groups for enhanced solubility and thermal stability, makes it a critical monomer in the synthesis of high-performance fluorinated polyimides.^{[1][2]} These polymers are utilized in advanced applications, including microelectronics and high-energy lithium-ion batteries.^[1]

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C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Benzene Ring 3 C13 --
C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13;

// Connections C1 -- O1; O1 -- C7; C4 -- O2; O2 -- C13; C9 -- N1; C8 -- CF3_1; C15 -- N2; C14
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[pos="-3.5,-1.5"]; N2 [pos="-3.5,-4.5"]; CF3_2 [pos="-1.5,-3.5"]; } Figure 1: Chemical
Structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.
```

A summary of its key physicochemical properties is provided below for quick reference.

Property	Value	Source(s)
CAS Number	94525-05-0	[3][4]
Molecular Formula	C ₂₀ H ₁₄ F ₆ N ₂ O ₂	[3][5]
Molecular Weight	428.33 g/mol	[3][4]
Appearance	White to almost white powder/crystal	[6]
Melting Point	132.0 - 136.0 °C	[5][6]
Boiling Point	465.7 °C (at 760 mmHg, estimated)	[5]
Density	1.417 g/cm ³ (estimated)	[5]

Hazard Identification and Toxicological Assessment

It is imperative to handle this compound with a thorough understanding of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[3][4]
 - H312: Harmful in contact with skin.[3][4]
 - H332: Harmful if inhaled.[3][4]
- Signal Word: Warning[3]

Toxicological Narrative: While specific LD50 and LC50 data for **1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene** are not readily available in public literature, a toxicological assessment can be inferred from its structural components.

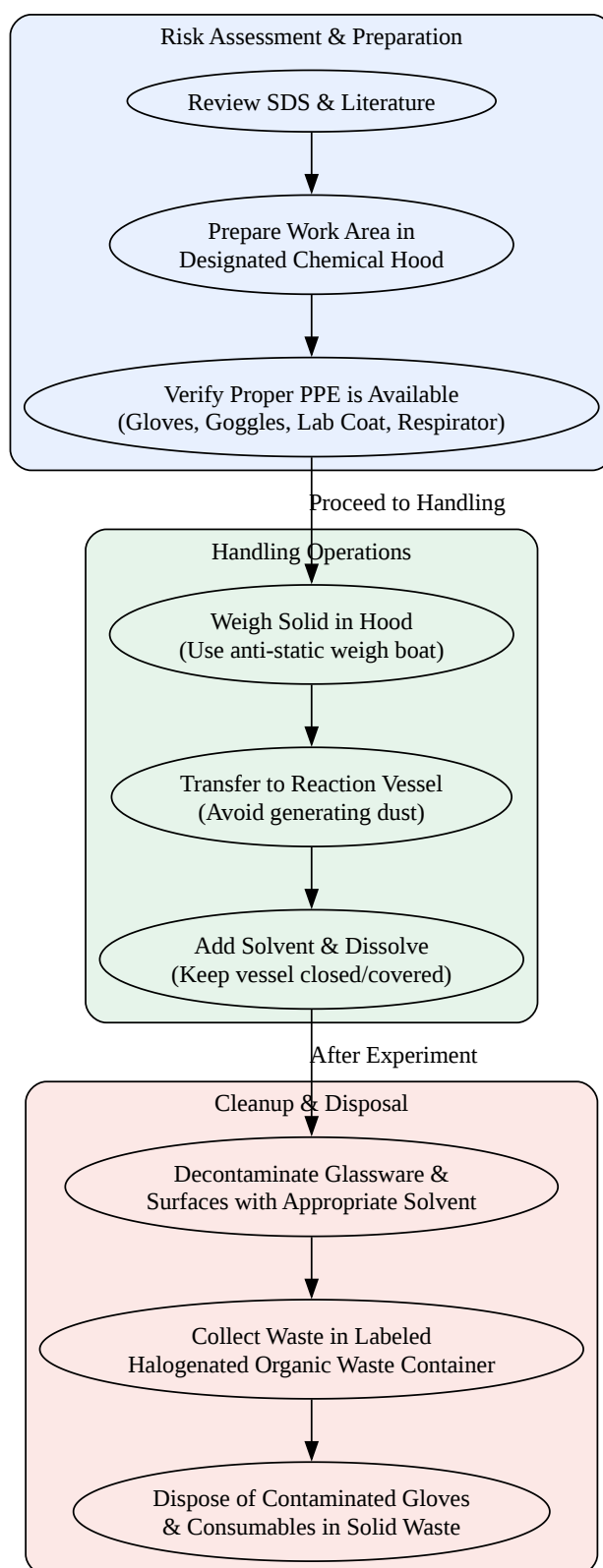
- Aromatic Amine Moiety: Primary aromatic amines (PAAs) as a class are known for their potential toxicity.[7] Systemic exposure can lead to methemoglobinemia, a condition where

the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Some PAAs are also recognized as potential or known carcinogens. Therefore, minimizing absorption through all routes of exposure is a critical precautionary principle.[7]

- **Trifluoromethyl (CF₃) Groups:** The inclusion of CF₃ groups is a common strategy in medicinal chemistry to enhance metabolic stability and modify a compound's lipophilicity.[8] While this can alter toxicokinetics, the fundamental hazards associated with the aromatic amine core should be assumed to remain. The high electronegativity of fluorine means that thermal decomposition can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent laboratory practices, is required.



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3.1. Engineering Controls

- **Chemical Fume Hood:** All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.
- **Ventilation:** Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[\[9\]](#)

3.2. Personal Protective Equipment (PPE)

- **Hand Protection:** Wear nitrile or neoprene gloves. Given the "harmful in contact with skin" classification, double-gloving is recommended, especially during transfers of the solid. Change gloves immediately if contamination is suspected.[\[3\]](#)
- **Eye Protection:** Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing or dust generation.[\[9\]](#)
- **Skin and Body Protection:** A flame-retardant lab coat must be worn and fully fastened. Ensure no skin is exposed between gloves and sleeves.[\[10\]](#)
- **Respiratory Protection:** When handling the powder outside of a glovebox, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to mitigate inhalation risk.[\[3\]](#)

3.3. Storage and Incompatibility

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and dark place.[\[6\]](#) The storage area should be well-ventilated and segregated from incompatible materials.
- **Incompatibility:** Avoid contact with strong oxidizing agents.[\[6\]](#)

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

- **Inhalation:** Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[\[11\]](#)

- **Skin Contact:** Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[11\]](#)
- **Ingestion:** Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[6\]](#)

Fire-Fighting Measures:

- **Suitable Extinguishing Media:** Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[\[12\]](#)
- **Specific Hazards:** Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NO_x), and hydrogen fluoride (HF). Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[\[12\]](#)

Experimental Protocols: Synthesis and Purification

The synthesis of **1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene** is typically achieved via a two-step process. The causality behind this method is the robust nature of the aromatic nucleophilic substitution to form the ether linkages, followed by a standard and high-yielding reduction of the nitro groups.

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```
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```
// Intermediate I1 [label="1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene\n(BNTB)",  
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// Step 2 S2 [label="Step 2: Catalytic Reduction\n(Hydrazine Monohydrate, 5% Pd/C, Ethanol,\nReflux, 6h)", shape=ellipse, style=filled, fillcolor="#34A853"];
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// Final Product FP [label="Pure Light Gray Powder", fillcolor="#E6F4EA"];
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// Connections R1 -> S1; S1 -> I1; I1 -> S2; S2 -> P1; P1 -> Purify; Purify -> FP; } Figure 3:  
Two-Step Synthesis and Purification Workflow.
```

Step 1: Synthesis of 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene (BNTB)[2]

- To a 100-mL round-bottom flask, add anhydrous potassium carbonate (K_2CO_3 , 2.76 g, 20 mmol) and 1,4-hydroquinone (1.10 g, 10 mmol) dissolved in 10 mL of N,N-Dimethylformamide (DMF).
- Stir the mixture for 30 minutes at room temperature to facilitate the formation of the diphenolate anion. This deprotonation is critical for the subsequent nucleophilic attack.
- Add a solution of 2-chloro-5-nitrobenzotrifluoride (3.76 g, 20 mmol) in 20 mL of DMF to the suspension.
- Heat the reaction mixture to 120 °C and maintain stirring for 24 hours.
- After cooling to room temperature, pour the reaction mixture into 500 mL of a methanol-water solution (1:1 by volume) to precipitate the crude product.
- Collect the precipitate by vacuum filtration, wash with water and methanol, and dry under vacuum.

Step 2: Synthesis of 1,4-Bis[4-amino-2-(trifluoromethyl)phenoxy]benzene (BATB)[2]

- In a 50-mL round-bottom flask, create a mixture of the crude BNTB from Step 1 (0.7 g, 1.43 mmol), 5% palladium on activated carbon (Pd/C, 0.07 g), and 10 mL of ethanol.

- Heat the mixture to 78 °C with stirring.
- Add hydrazine monohydrate (5 mL) dropwise over 30 minutes. Hydrazine acts as the hydrogen source for the catalytic reduction of the nitro groups to amines, a highly efficient and clean conversion.
- After the addition is complete, heat the reaction to reflux and maintain for 6 hours.
- Cool the mixture and remove the Pd/C catalyst by filtration (e.g., through a pad of Celite).
- Evaporate the excess ethanol and hydrazine from the filtrate under reduced pressure to obtain the crude product.

Purification: Recrystallization[2]

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the resulting light gray powders by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point is 133–134 °C.

Waste Management and Disposal

- Chemical Waste: All residues of the compound and solutions containing it must be collected in a clearly labeled hazardous waste container for halogenated organic compounds.
- Contaminated Materials: Used PPE (gloves, etc.), weighing papers, and other contaminated consumables should be disposed of as solid chemical waste. Do not mix with general laboratory trash.
- Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11]

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